molecular formula C25H29N3O4S B11318140 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B11318140
M. Wt: 467.6 g/mol
InChI Key: YSYURWILENFFLR-UHFFFAOYSA-N
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Description

“5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. The process may include:

    Formation of the hexahydrophthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like pyridine.

    Final coupling reaction: The final product is obtained by coupling the intermediate with 4-ethylphenylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Medicinal chemistry: As a potential antimicrobial or anticancer agent.

    Biological studies: To investigate its effects on cellular pathways.

    Industrial applications: As a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may:

    Target bacterial enzymes: Inhibiting their function and leading to bacterial cell death.

    Interact with cellular pathways: Modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

    Structural complexity: The combination of the hexahydrophthalazinone core with the sulfonamide and methoxy groups makes it unique.

    Its diverse functional groups suggest a wide range of applications in different scientific fields.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-17-10-13-19(14-11-17)27-33(30,31)23-16-18(12-15-22(23)32-3)24-20-8-6-7-9-21(20)25(29)28(5-2)26-24/h10-16,27H,4-9H2,1-3H3

InChI Key

YSYURWILENFFLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)CC)OC

Origin of Product

United States

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